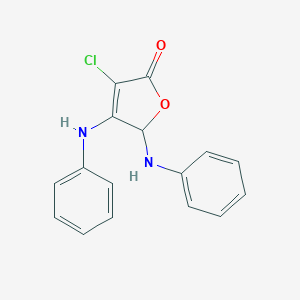
2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as MFA-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFA-1 belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood, but it is believed to involve multiple targets and pathways. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In bacteria, this compound disrupts the bacterial cell membrane and inhibits the synthesis of peptidoglycan, a key component of the bacterial cell wall. Inflammation is suppressed by this compound by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, antibacterial activity, and anti-inflammatory activity. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In animal studies, this compound has shown to reduce tumor growth and improve survival rates. However, further studies are needed to determine the safety and efficacy of this compound in human subjects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its high potency and selectivity towards cancer cells and bacteria. This compound also has a low toxicity profile, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include the lack of knowledge about its pharmacokinetics and pharmacodynamics and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research and development of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One potential direction is to investigate the synergistic effects of this compound with other anticancer drugs and antibiotics. Another direction is to conduct preclinical and clinical studies to determine the safety and efficacy of this compound in humans. Furthermore, the development of this compound analogs with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of cancer and infectious diseases.
Métodos De Síntesis
The synthesis of 2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the condensation reaction between 4-fluorobenzaldehyde, 2-amino-3,5-dimethylpyridine, and 2-methoxyethyl acetoacetate in the presence of a catalyst and solvent. The reaction proceeds under mild conditions and yields a pure product with a high yield. The purity and structure of the synthesized this compound are confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown promising results in various scientific research applications, including anticancer, antimicrobial, and anti-inflammatory activities. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. This compound also exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Additionally, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
Fórmula molecular |
C21H24FNO5 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-methoxyethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H24FNO5/c1-21(2)10-14(24)17-15(11-21)28-19(23)18(20(25)27-9-8-26-3)16(17)12-4-6-13(22)7-5-12/h4-7,16H,8-11,23H2,1-3H3 |
Clave InChI |
HCKNNRSHIKITPC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)F)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)F)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)


![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)